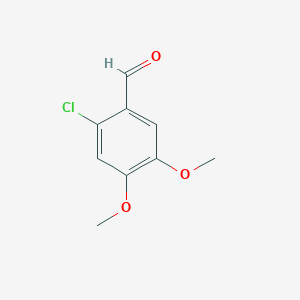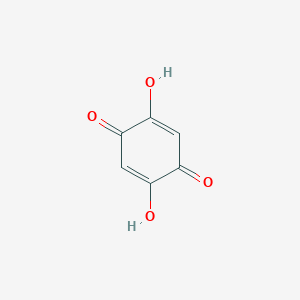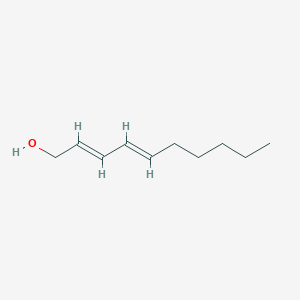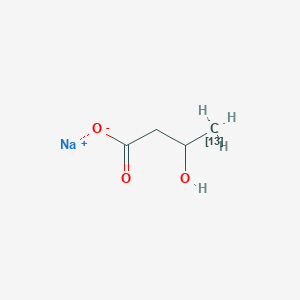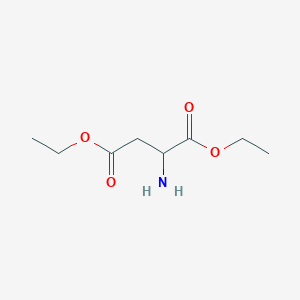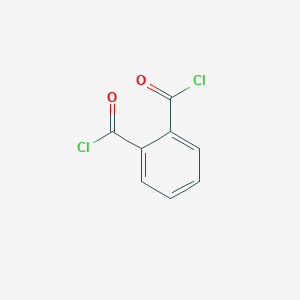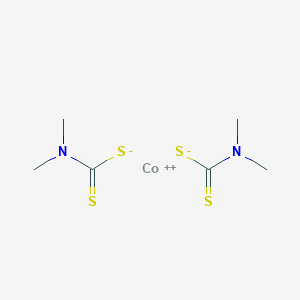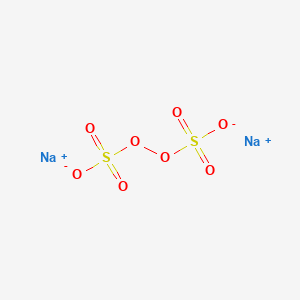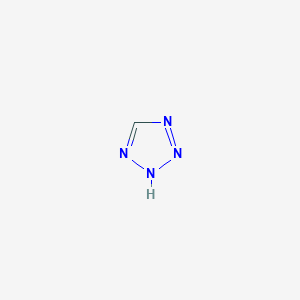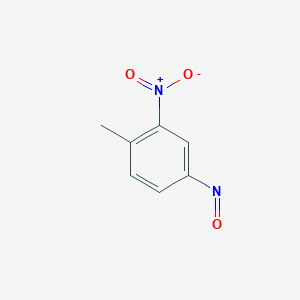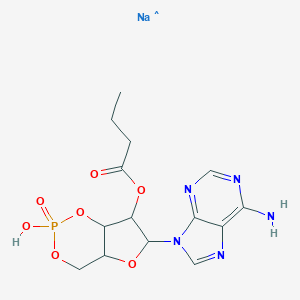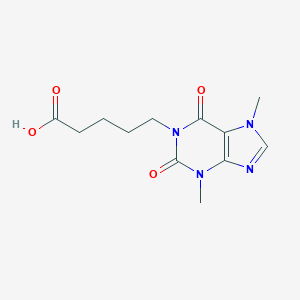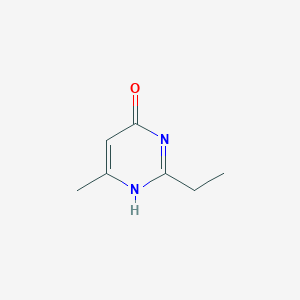
2-ethyl-6-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-6-methyl-1H-pyrimidin-4-one, also known as EMP, is a heterocyclic organic compound with a pyrimidine ring structure. EMP has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
2-ethyl-6-methyl-1H-pyrimidin-4-one has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields. 2-ethyl-6-methyl-1H-pyrimidin-4-one has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been used as a building block in the synthesis of other compounds, such as pyrimidine-based fluorescent dyes and pyrimidine-based ligands for metal ion sensing.
作用機序
The mechanism of action of 2-ethyl-6-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure and function, which can ultimately result in cell death. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division.
生化学的および生理学的効果
2-ethyl-6-methyl-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethyl-6-methyl-1H-pyrimidin-4-one can induce cell death in cancer cells, and can inhibit the growth of certain bacteria and fungi. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that 2-ethyl-6-methyl-1H-pyrimidin-4-one can improve cognitive function in animal models of Alzheimer's disease, and can reduce the symptoms of Parkinson's disease.
実験室実験の利点と制限
2-ethyl-6-methyl-1H-pyrimidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. 2-ethyl-6-methyl-1H-pyrimidin-4-one is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 2-ethyl-6-methyl-1H-pyrimidin-4-one in lab experiments. 2-ethyl-6-methyl-1H-pyrimidin-4-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 2-ethyl-6-methyl-1H-pyrimidin-4-one also has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for the study of 2-ethyl-6-methyl-1H-pyrimidin-4-one. One area of research could be the development of 2-ethyl-6-methyl-1H-pyrimidin-4-one-based drugs for the treatment of various diseases. Another area of research could be the synthesis of novel 2-ethyl-6-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as increased solubility or longer half-life. 2-ethyl-6-methyl-1H-pyrimidin-4-one could also be used as a building block in the synthesis of other compounds with potential applications in various fields, such as materials science or nanotechnology. Overall, 2-ethyl-6-methyl-1H-pyrimidin-4-one has a wide range of potential applications, and further research is needed to fully explore its potential.
合成法
2-ethyl-6-methyl-1H-pyrimidin-4-one can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and guanidine hydrochloride, the reaction of ethyl acetoacetate and urea, and the reaction of 2-amino-5-methylpyrimidine and ethyl acetoacetate. The most commonly used method is the reaction of ethyl acetoacetate and guanidine hydrochloride, which involves the addition of guanidine hydrochloride to a solution of ethyl acetoacetate in ethanol. The resulting mixture is then heated under reflux for several hours, followed by cooling and filtration to obtain 2-ethyl-6-methyl-1H-pyrimidin-4-one crystals.
特性
IUPAC Name |
2-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-8-5(2)4-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXCUPXRGWZPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-methyl-1H-pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


